

# An In-depth Technical Guide to the Pan-PI3K Inhibitor Buparlisib (BKM120)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PI3K-IN-31 |           |
| Cat. No.:            | B10854700  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Buparlisib (BKM120), a potent and orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Buparlisib targets all four Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ), which are critical components of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[1][2][3] This document details the inhibitor's potency, the experimental methodology for its characterization, and its context within the broader PI3K signaling network.

## **Data Presentation: Buparlisib IC50 Values**

The half-maximal inhibitory concentration (IC50) values of Buparlisib against the four Class I PI3K isoforms were determined using cell-free kinase assays. These values quantify the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| PI3K Isoform  | IC50 (nM) |
|---------------|-----------|
| p110α (alpha) | 52        |
| p110β (beta)  | 166       |
| p110δ (delta) | 116       |
| p110y (gamma) | 262       |



Data sourced from cell-free assays.[4][5][6]

## **Experimental Protocols: IC50 Determination**

The IC50 values for Buparlisib are typically determined through biochemical kinase assays, such as the ATP depletion assay or a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[4][7][8][9]

Principle of the HTRF® PI3K Assay

The Class I PI3K HTRF® assay is a competitive immunoassay that quantifies the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) from the substrate phosphatidylinositol-4,5-bisphosphate (PIP2). The assay relies on the displacement of a biotinylated PIP3 tracer from a complex of a GST-tagged PH domain, a Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).[7][10]

When PI3K is active, it phosphorylates PIP2 to produce PIP3. This newly formed PIP3 competes with the biotinylated PIP3 tracer for binding to the PH domain, leading to a disruption of the FRET complex and a decrease in the HTRF signal. The signal intensity is inversely proportional to the PI3K enzyme's activity.

Detailed Methodology for HTRF® PI3K Assay

- Reagent Preparation:
  - 1x Reaction Buffer: A 4x stock solution is diluted to 1x and supplemented with DTT to a final concentration of 5 mM.
  - ATP Working Solution: A 10 mM ATP stock is diluted in 1x Reaction Buffer to the desired final concentration.
  - Lipid Working Solution: The PIP2 substrate is diluted in 1x Reaction Buffer to the final assay concentration.
  - PI3K Enzyme Solution: The specific PI3K isoform is diluted in the Lipid Working Solution.
  - Inhibitor Dilution: Buparlisib is serially diluted in DMSO.



- Stop Solution: Prepared by mixing Stop A and Stop B solutions.
- Detection Mix: Prepared by combining Detection Mix components A, B, and C.[7]
- Assay Procedure (384-well format):
  - To the appropriate wells of a 384-well plate, add the diluted Buparlisib or DMSO for control.
  - Add the PI3K enzyme in the lipid working solution to all wells except the negative control.
  - Initiate the kinase reaction by adding the ATP working solution to all wells.
  - Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
  - Terminate the reaction by adding the Stop Solution.
  - Add the Detection Mix, which contains the FRET components.
  - Incubate at room temperature to allow the detection complex to form.
  - Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[7][10]
- Data Analysis:
  - The ratio of the emission signals (665 nm / 620 nm) is calculated.
  - The percentage of inhibition is determined relative to the control wells (with active enzyme and no inhibitor).
  - IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

## **Mandatory Visualization: PI3K Signaling Pathway**

The following diagram illustrates the central role of PI3K in the signal transduction cascade that governs cell proliferation, survival, and growth.





Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. merckmillipore.com [merckmillipore.com]
- 8. HTRF® Enzyme Assays | Life Science Research | Merck [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pan-PI3K Inhibitor Buparlisib (BKM120)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854700#pi3k-in-31-ic50-values-for-pi3k-alpha-beta-gamma-delta]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com